Cas no 1486744-69-7 (Benzeneethanamine, 2-(methoxymethyl)-N-propyl-)
Benzeneethanamine, 2-(methoxymethyl)-N-propyl- Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanamine, 2-(methoxymethyl)-N-propyl-
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- Inchi: 1S/C13H21NO/c1-3-9-14-10-8-12-6-4-5-7-13(12)11-15-2/h4-7,14H,3,8-11H2,1-2H3
- InChI Key: VIOIAPUYSPGNDC-UHFFFAOYSA-N
- SMILES: C1(CCNCCC)=CC=CC=C1COC
Experimental Properties
- Density: 0.943±0.06 g/cm3(Predicted)
- Boiling Point: 284.9±20.0 °C(Predicted)
- pka: 10.30±0.19(Predicted)
Benzeneethanamine, 2-(methoxymethyl)-N-propyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800442-1.0g |
{2-[2-(methoxymethyl)phenyl]ethyl}(propyl)amine |
1486744-69-7 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
| Enamine | EN300-800442-0.05g |
{2-[2-(methoxymethyl)phenyl]ethyl}(propyl)amine |
1486744-69-7 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
| Enamine | EN300-800442-0.1g |
{2-[2-(methoxymethyl)phenyl]ethyl}(propyl)amine |
1486744-69-7 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
| Enamine | EN300-800442-0.25g |
{2-[2-(methoxymethyl)phenyl]ethyl}(propyl)amine |
1486744-69-7 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
| Enamine | EN300-800442-0.5g |
{2-[2-(methoxymethyl)phenyl]ethyl}(propyl)amine |
1486744-69-7 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
| Enamine | EN300-800442-2.5g |
{2-[2-(methoxymethyl)phenyl]ethyl}(propyl)amine |
1486744-69-7 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
| Enamine | EN300-800442-5.0g |
{2-[2-(methoxymethyl)phenyl]ethyl}(propyl)amine |
1486744-69-7 | 95% | 5.0g |
$2650.0 | 2024-05-21 | |
| Enamine | EN300-800442-10.0g |
{2-[2-(methoxymethyl)phenyl]ethyl}(propyl)amine |
1486744-69-7 | 95% | 10.0g |
$3929.0 | 2024-05-21 |
Benzeneethanamine, 2-(methoxymethyl)-N-propyl- Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Benzeneethanamine, 2-(methoxymethyl)-N-propyl-
Benzeneethanamine, 2-(methoxymethyl)-N-propyl- and Its Significance in Modern Chemical Research
The compound with the CAS number 1486744-69-7, known chemically as Benzeneethanamine, 2-(methoxymethyl)-N-propyl-, represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical innovation. This molecule, characterized by its unique structural composition, has garnered attention due to its potential applications in various scientific domains. The presence of both aromatic and aliphatic functional groups makes it a versatile intermediate, offering a platform for further chemical modifications and synthetic pathways.
In recent years, the exploration of novel amines has seen significant advancements, particularly in the context of drug discovery and development. The structural motif of Benzeneethanamine, 2-(methoxymethyl)-N-propyl- is particularly intriguing because it combines the stability of a benzene ring with the reactivity of secondary amines. This combination allows for diverse chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. Secondary amines are well-known for their ability to act as pharmacophores in drug molecules, contributing to binding affinity and metabolic stability. The methoxymethyl group appended to the benzene ring introduces an additional layer of functionality, enabling further derivatization into more sophisticated pharmacological agents. This flexibility has made Benzeneethanamine, 2-(methoxymethyl)-N-propyl- a subject of interest for researchers aiming to develop new therapeutic interventions.
Recent studies have highlighted the importance of optimizing molecular structure to enhance bioavailability and target specificity. The propyl group in Benzeneethanamine, 2-(methoxymethyl)-N-propyl- contributes to the compound's solubility and pharmacokinetic properties, which are critical factors in drug design. By fine-tuning these structural elements, scientists can potentially improve the efficacy and safety profiles of novel drugs.
The field of computational chemistry has also played a pivotal role in understanding the behavior of Benzeneethanamine, 2-(methoxymethyl)-N-propyl-. Advanced modeling techniques allow researchers to predict how this molecule interacts with biological targets at the molecular level. These insights are invaluable for designing experiments and guiding synthetic efforts towards more effective drug candidates. For instance, computational studies have revealed that slight modifications to the methoxymethyl group can significantly alter binding affinities, providing a rational basis for structure-activity relationship (SAR) studies.
In addition to its pharmaceutical applications, Benzeneethanamine, 2-(methoxymethyl)-N-propyl- has shown promise in materials science. The unique electronic properties of its aromatic core make it a candidate for use in organic electronics and conductive polymers. These materials are essential components in modern technologies such as flexible displays and solar cells. By leveraging the inherent properties of this compound, researchers aim to develop innovative materials with enhanced performance characteristics.
The synthesis of Benzeneethanamine, 2-(methoxymethyl)-N-propyl- presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advances in catalytic chemistry have provided more efficient routes to this compound. For example, transition metal-catalyzed cross-coupling reactions have enabled the rapid assembly of complex amine structures from simpler precursors. Such innovations not only streamline synthesis but also open doors to new chemical space for exploration.
The environmental impact of chemical synthesis is another critical consideration in modern research. Efforts are underway to develop greener methodologies for producing compounds like Benzeneethanamine, 2-(methoxymethyl)-N-propyl. Solvent-free reactions and biocatalytic approaches are being explored as alternatives to traditional organic synthesis methods. These sustainable practices not only reduce waste but also minimize energy consumption, aligning with global efforts towards environmental stewardship.
In conclusion, the compound with CAS number 1486744-69-7, or more formally known as Benzeneethanamine, 2-(methoxymethyl)-N-propyl, exemplifies the intersection of structure and function in modern chemical research. Its diverse applications span pharmaceuticals, materials science, and sustainable chemistry, underscoring its importance as a versatile intermediate. As scientific understanding continues to evolve, this molecule will undoubtedly play a significant role in shaping future advancements across multiple disciplines.
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